3-(2,5-dimethyl-3-thienyl)-1H-pyrazole
Overview
Description
3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 2,5-dimethyl-3-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole typically involves the reaction of 2,5-dimethylthiophene with hydrazine derivatives. One common method includes the cyclization of 3-(2,5-dimethyl-3-thienyl)-1-propen-1-one with hydrazine hydrate under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the pyrazole ring to a pyrazoline derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated thienyl-pyrazole compounds.
Scientific Research Applications
3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of photochromic materials and organic semiconductors due to its unique electronic properties
Mechanism of Action
The mechanism of action of 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thienyl and pyrazole rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,5-Dimethyl-3-thienyl)-1H-pyrazole: A closely related compound with similar structural features.
1-(2,5-Dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: Another derivative with potential biological activities.
4,5-Bis(2,5-dimethyl-3-thienyl)-1H-imidazole: Known for its photochromic properties.
Uniqueness: 3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole stands out due to its balanced electronic properties, making it suitable for various applications in materials science and medicinal chemistry. Its ability to undergo diverse chemical reactions further enhances its versatility.
Properties
IUPAC Name |
5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-5-8(7(2)12-6)9-3-4-10-11-9/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVURMHHAGJYAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=CC=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323238 | |
Record name | 5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819022 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1006482-98-9 | |
Record name | 5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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